molecular formula C23H20N4O B2701717 N'-(3-benzylquinoxalin-2-yl)-3-methylbenzohydrazide CAS No. 477889-29-5

N'-(3-benzylquinoxalin-2-yl)-3-methylbenzohydrazide

Cat. No.: B2701717
CAS No.: 477889-29-5
M. Wt: 368.44
InChI Key: VRXWIDTXSBLFQJ-UHFFFAOYSA-N
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Description

N’-(3-benzyl-2-quinoxalinyl)-3-methylbenzenecarbohydrazide is a complex organic compound known for its diverse applications in scientific research This compound features a quinoxaline core, which is a bicyclic structure composed of a benzene ring fused with a pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(3-benzyl-2-quinoxalinyl)-3-methylbenzenecarbohydrazide typically involves multi-step organic reactions. One common method includes the condensation of 3-benzyl-2-quinoxalinecarboxylic acid with hydrazine hydrate, followed by the reaction with 3-methylbenzoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the carbohydrazide linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N’-(3-benzyl-2-quinoxalinyl)-3-methylbenzenecarbohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoxaline ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of quinoxaline N-oxide derivatives.

    Reduction: Formation of reduced quinoxaline derivatives.

    Substitution: Formation of substituted quinoxaline derivatives with various functional groups.

Scientific Research Applications

N’-(3-benzyl-2-quinoxalinyl)-3-methylbenzenecarbohydrazide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical sensors.

Mechanism of Action

The mechanism of action of N’-(3-benzyl-2-quinoxalinyl)-3-methylbenzenecarbohydrazide involves its interaction with specific molecular targets. The quinoxaline core can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound can inhibit certain enzymes, affecting various biochemical pathways. The presence of the benzyl and methylbenzenecarbohydrazide groups enhances its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

  • N’-(3-benzyl-2-quinoxalinyl)-3-chlorobenzenecarbohydrazide
  • N’-(3-benzyl-2-quinoxalinyl)-3-(trifluoromethyl)benzenesulfonohydrazide

Uniqueness

N’-(3-benzyl-2-quinoxalinyl)-3-methylbenzenecarbohydrazide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to its analogs, this compound exhibits enhanced stability and a broader range of applications in various fields of research.

Properties

IUPAC Name

N'-(3-benzylquinoxalin-2-yl)-3-methylbenzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N4O/c1-16-8-7-11-18(14-16)23(28)27-26-22-21(15-17-9-3-2-4-10-17)24-19-12-5-6-13-20(19)25-22/h2-14H,15H2,1H3,(H,25,26)(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRXWIDTXSBLFQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NNC2=NC3=CC=CC=C3N=C2CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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